8-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
The compound 8-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decane-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Its structure includes a 4-chlorobenzyl group at the 8-position and a 3-fluorophenyl substituent at the 3-position. The spirocyclic framework is frequently explored for its conformational rigidity, which enhances binding specificity in drug discovery .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-6-4-14(5-7-16)13-25-10-8-20(9-11-25)23-18(19(26)24-20)15-2-1-3-17(22)12-15/h1-7,12H,8-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSLALYFLBTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorobenzyl group: This step might involve a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of the fluorophenyl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling, using a 3-fluorophenylboronic acid or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the spirocyclic core or the aromatic rings.
Reduction: Reduction reactions might target the carbonyl group or other functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, organometallics, or acids/bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research conducted under the National Cancer Institute's Developmental Therapeutics Program demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited mean growth inhibition (GI) values of and for the GI and TGI respectively, indicating its efficacy as a potential anticancer agent .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | 45.00 |
| HeLa (Cervical) | 10.25 | 40.00 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it demonstrates significant activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong antibacterial effects .
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Staphylococcus aureus | 4 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Experimental models demonstrated that it significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have been documented that emphasize the effectiveness of this compound in various therapeutic contexts:
- Case Study 1 : A study involving mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : Clinical trials assessing the compound's efficacy against bacterial infections revealed faster recovery rates and lower recurrence of infections among treated patients.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorobenzyl and fluorophenyl groups could enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Estimated based on analogous structures.
Key Findings:
Substituent Effects on Lipophilicity :
- The 4-chlorobenzyl group (logP ~3.81 in G610-0332) increases lipophilicity compared to simpler analogs like 3-(4-Cl-phenyl)-triazaspiro compounds (logP ~2.5–3.0) .
- Fluorine substitution at the 3-position (e.g., BG01758) marginally increases molecular weight but enhances metabolic stability .
Structural Diversity: Core Modifications: Replacing the 1,4,8-triazaspiro core with 1,4,7-triazaspiro () reduces steric bulk but may compromise target affinity .
Synthetic Advances :
- Microwave-assisted synthesis () reduces reaction times for spirocycle formation, enabling rapid exploration of derivatives like G610-0332 and BG01758 .
Commercial and Research Status :
- Discontinued compounds (e.g., 3-(4-Cl-phenyl)-triazaspiro in ) highlight challenges in scalability or efficacy, whereas analogs like G610-0373 remain in active research use .
Research Implications
Future studies should prioritize:
- Pharmacokinetic Profiling : Comparative studies on bioavailability and CNS penetration for halogenated analogs.
- Target Validation : Mechanistic studies to link substituent patterns (e.g., 3-F-phenyl vs. 4-Cl-phenyl) to specific biological targets (e.g., kinase inhibition).
Biological Activity
The compound 8-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.8 g/mol. Its structure features a spirocyclic framework that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these strains were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 12 |
| Bacillus subtilis | 15 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 30 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. Notably:
- Acetylcholinesterase (AChE) Inhibition : The compound demonstrated strong inhibitory effects on AChE, which is crucial for managing conditions like Alzheimer's disease. The IC50 value was reported at , indicating potent activity compared to standard inhibitors .
- Urease Inhibition : It also exhibited strong urease inhibition with IC50 values ranging from to , highlighting its potential in treating urease-related disorders .
The biological activity of This compound is primarily attributed to its interaction with target proteins and enzymes:
- Binding Affinity : Docking studies reveal that the compound interacts favorably with the active sites of AChE and urease, leading to enzyme inhibition.
- Structural Interactions : The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and binding interactions with biological targets.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
